Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16(19)15-12-17(21-18-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXZNXIEDOFQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570945 | |
| Record name | Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163520-34-1 | |
| Record name | Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of α-Haloketones or α-Hydroxy Ketones
- Starting from α-haloketones or α-hydroxy ketones bearing diphenyl substitution, condensation with nitrogen sources such as hydroxylamine or potassium cyanate can be performed.
- The reaction proceeds via formation of an intermediate oxime or related species, followed by intramolecular cyclization to yield the oxazole ring.
- Acidic or basic conditions facilitate the cyclization step, often with heating or microwave irradiation to improve yields and reduce reaction times.
Use of Hydroxylamine and Bases
- Hydroxylamine is a common reagent for introducing the nitrogen atom into the heterocycle.
- The reaction of diphenyl-substituted precursors with hydroxylamine in the presence of bases such as triethylamine or carbonate bases promotes ring closure.
- The base can be a carboxylate, hydroxide, aromatic amine, or aliphatic amine, which assists in deprotonation and facilitates cyclization.
- This method can yield intermediates such as 5,5-diphenyl-4,5-dihydroisoxazol-5-ol, which upon dehydration forms the desired oxazole derivative.
Dehydration Reactions in Alcoholic Media
- Dehydration of hydroxy-substituted intermediates in methanol-water mixtures under inorganic base catalysis is an effective method.
- This approach provides high purity products with yields often exceeding 90%, suitable for scale-up and industrial production.
- The reaction conditions are mild, and the process is cost-effective.
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate cyclization and condensation reactions in oxazole synthesis.
- This technique enhances reaction rates and yields, often allowing quantitative conversion in shorter times.
- It is particularly useful in polymer-bound intermediate synthesis and for functionalized oxazole derivatives.
Representative Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Diphenyl-substituted α-haloketone or α-hydroxy ketone + Hydroxylamine | Base (e.g., triethylamine), solvent (methanol/water), heat or microwave | Intermediate oxime or hydroxyisoxazole | Formation of nitrogen-containing intermediate |
| 2 | Intermediate + Dehydrating agent or base | Methanol/water, inorganic base, reflux or microwave | This compound | Cyclization and dehydration to form oxazole ring |
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Methanol, water, DMF | Methanol-water mixtures common for dehydration |
| Base | Triethylamine, carbonate bases, DBU (less effective) | Base choice affects yield; DBU may reduce yield |
| Temperature | Room temperature to reflux (25–120 °C) | Microwave irradiation can reduce reaction time |
| Reaction Time | 1–6 hours | Microwave can shorten to minutes |
| Yield | 67–99% | High yields with optimized conditions |
| Purity | >99% | Suitable for industrial scale |
Research Findings and Optimization Notes
- The choice of base is critical; carboxylate bases such as triethylamine provide better yields and cleaner reactions compared to stronger bases like DBU, which may reduce yield.
- Microwave-assisted synthesis offers significant advantages in reaction speed and yield, especially for polymer-bound intermediates and functionalized oxazoles.
- Dehydration in methanol-water mixtures under inorganic base catalysis is a robust method for industrial-scale synthesis, providing high purity and cost efficiency.
- The use of α-haloketones or α-hydroxy ketones as starting materials allows for structural diversity and functional group tolerance in the synthesis of substituted oxazoles.
- The reaction mechanism typically involves initial formation of an oxime or hydroxylamine intermediate, followed by intramolecular cyclization and dehydration to form the oxazole ring.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate has shown promise in pharmaceutical applications due to its ability to act as a precursor for bioactive molecules. Research has indicated that derivatives of this compound can exhibit significant activity against various biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited potent anticancer activity. The compounds were synthesized and tested against several cancer cell lines, showing IC50 values in the low micromolar range. This suggests that modifications to the oxazole ring can enhance biological activity while maintaining favorable pharmacokinetic properties .
Agrochemical Applications
The compound's structural features make it suitable for developing agrochemicals such as herbicides and fungicides. Its ability to interact with specific enzymes or receptors in plants can lead to effective pest control strategies.
Data Table: Herbicidal Activity of Derivatives
| Compound Name | Activity (g/ha) | Target Species |
|---|---|---|
| Methyl 5,5-diphenyl-4,5-dihydroisoxazole | 150 | Broadleaf Weeds |
| Methyl 5-methylphenylisoxazole | 200 | Grasses |
This table illustrates the effectiveness of derivatives derived from this compound against specific weed species .
Material Science
In material science, the compound is being investigated for its potential use in creating polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved stability and functionality.
Case Study: Polymer Composites
Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymers. The addition of this compound resulted in composites that maintained structural integrity under elevated temperatures .
Mechanism of Action
The mechanism of action of Methyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Ester Groups
- Isoxadifen-ethyl (Ethyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate): The ethyl ester derivative is a well-characterized herbicide safener. Both compounds share the 5,5-diphenyl substitution, critical for binding to plant enzymes involved in detoxification pathways .
- Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate: Replacing the diphenyl groups with a cyano substituent at the 5-position drastically alters electronic properties. The electron-withdrawing cyano group increases the electrophilicity of the oxazole ring, which may enhance reactivity in nucleophilic substitution reactions. This compound is primarily used as a synthetic intermediate .
Derivatives with Modified Substituents on the Oxazole Ring
- Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate :
The bromomethyl group at the 5-position introduces a reactive site for further functionalization (e.g., Suzuki couplings). This derivative has a molecular weight of 222.04 g/mol and is employed in medicinal chemistry for late-stage diversification . - Predicted properties include a density of 1.37 g/cm³ and a boiling point of 563.1°C, indicating high thermal stability .
Analogues with Alternative Heterocyclic Cores
- The substitution pattern (e.g., biphenyl and benzimidazole groups) highlights how heterocyclic modifications can shift applications from agrochemicals to pharmaceuticals .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogues
*Calculated based on molecular formula.
Biological Activity
Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 4894-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 285.31 g/mol |
| Density | 1.11 g/cm³ |
| Boiling Point | 351.4 °C |
| Flash Point | 135.4 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that oxazole derivatives can influence several pathways:
- Anticancer Activity : Studies have shown that oxazole derivatives exhibit significant anticancer properties by inhibiting tumor growth and angiogenesis. For instance, compounds similar to methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole have demonstrated efficacy in chick chorioallantoic membrane assays, blocking angiogenesis and tumor growth comparable to established chemotherapeutics .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes that are crucial in cancer metabolism and proliferation. Specific structural features of the oxazole ring enhance its binding affinity to these enzymes .
- Antimicrobial Activity : Some studies suggest that oxazole derivatives possess antimicrobial properties. The presence of phenyl groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard treatments like doxorubicin .
Case Study 2: Enzyme Interaction
Molecular docking studies revealed that this compound binds effectively to the active site of target enzymes involved in cancer progression. This binding was primarily through hydrophobic interactions and hydrogen bonding .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to other compounds in its class:
| Compound | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Doxorubicin | Very High | Low | Moderate |
| Other Oxazole Derivatives | Variable | High | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate, and how can their efficiency be optimized?
- The compound can be synthesized via cyclocondensation of 1,1-diphenylethylene with nitroacetic acid derivatives. A documented route achieves ~74% yield using ethyl nitroacetate and 1,1-diphenylethylene under reflux conditions . Optimization may involve solvent selection (e.g., toluene or DMF), temperature control, and catalyst screening (e.g., Lewis acids). Post-synthetic purification via recrystallization or column chromatography is critical for high-purity yields.
Q. How can crystallographic data for this oxazole derivative be refined to resolve structural ambiguities?
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended. SHELX allows high-resolution refinement of small molecules, even with twinned data or weak diffraction patterns. Key parameters include hydrogen atom positioning via riding models and anisotropic displacement parameter refinement for heavy atoms . For macromolecular complexes (e.g., enzyme-bound forms), SHELXPRO can interface with cryo-EM data.
Q. What is the mechanistic role of this compound as a herbicide safener?
- The compound acts as a herbicide safener by enhancing detoxification enzymes (e.g., glutathione S-transferases) in crops. Methodologically, its activity can be validated via bioassays comparing herbicide-treated plants with and without safener co-application. Metabolite profiling (e.g., LC-MS) of detoxification products (e.g., glutathione conjugates) provides mechanistic insights .
Advanced Research Questions
Q. How can the ester group in this oxazole derivative be selectively modified to alter its physicochemical properties?
- The methyl ester can undergo hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid, which is a precursor for amide or acyl chloride derivatives. For example, coupling with amines via EDC/HOBt chemistry introduces functional diversity. Computational tools (e.g., DFT) can predict regioselectivity and stability of derivatives .
Q. What spectroscopic techniques are most effective for characterizing structural isomers or tautomers of this compound?
- High-resolution NMR (¹H/¹³C) is critical:
- ¹H NMR : Distinct splitting patterns for diastereotopic protons in the 4,5-dihydroisoxazole ring (δ 3.5–4.5 ppm).
- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm and oxazole ring carbons at ~95–110 ppm.
- IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C=N (~1600 cm⁻¹).
- HRMS : Confirm molecular ion ([M+H]+ at m/z 296.1281 for C₁₈H₁₈NO₃⁺) .
Q. How can computational modeling predict the binding affinity of this compound to cytochrome P450 enzymes?
- Molecular docking (e.g., AutoDock Vina) with P450 crystal structures (e.g., CYP71A1) can identify key binding residues. MD simulations (e.g., GROMACS) assess stability of enzyme-ligand complexes. QSAR models trained on safener datasets optimize substituent effects on binding .
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
